REACTION_SMILES
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[CH3:11][N:12]1[CH2:13][CH:14]([CH3:19])[C:15](=[O:18])[CH2:16][CH2:17]1.[Cl:1][c:2]1[cH:3][cH:4][c:5]2[cH:6][cH:7][nH:8][c:9]2[cH:10]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([C:15]3=[CH:16][CH2:17][N:12]([CH3:11])[CH2:13][CH:14]3[CH3:19])[cH:7][nH:8][c:9]2[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CN(C)CCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc2cc[nH]c2c1
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Name
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Type
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product
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Smiles
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CC1CN(C)CC=C1c1c[nH]c2cc(Cl)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |